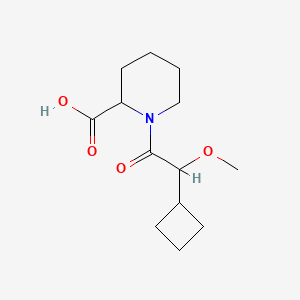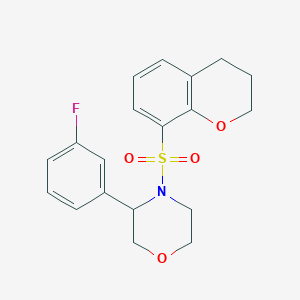
1-(2-Cyclobutyl-2-methoxyacetyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclobutyl-2-methoxyacetyl)piperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a piperidine ring substituted with a cyclobutyl group and a methoxyacetyl group
Preparation Methods
The synthesis of 1-(2-Cyclobutyl-2-methoxyacetyl)piperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity.
Chemical Reactions Analysis
1-(2-Cyclobutyl-2-methoxyacetyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Cyclobutyl-2-methoxyacetyl)piperidine-2-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action of 1-(2-Cyclobutyl-2-methoxyacetyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby influencing their function and downstream signaling pathways .
Comparison with Similar Compounds
1-(2-Cyclobutyl-2-methoxyacetyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
Pipecolic acid (piperidine-2-carboxylic acid): This compound is a carboxylic acid derivative of piperidine and is used in the synthesis of peptides and as a chelating agent.
N-Fmoc-piperidine-2-carboxylic acid: Utilized in solid-phase peptide synthesis and as a reactant for the preparation of protease inhibitors.
1-piperideine-2-carboxylic acid: Known for its role in the biosynthesis of pipecolic acid and its occurrence in natural products.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-cyclobutyl-2-methoxyacetyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-18-11(9-5-4-6-9)12(15)14-8-3-2-7-10(14)13(16)17/h9-11H,2-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQCASZUELOCPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCC1)C(=O)N2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[2-(1-Methylpyrazol-3-yl)acetyl]amino]-2-phenylpropanoic acid](/img/structure/B7048768.png)
![2-[3-[(2-Tert-butyltetrazole-5-carbonyl)amino]phenyl]acetic acid](/img/structure/B7048771.png)
![4-[(5-Cyanopyrimidin-4-yl)amino]-3-cyclopropylbutanoic acid](/img/structure/B7048783.png)
![4-[(5-Bromo-3-cyanopyridin-2-yl)amino]-3-cyclopropylbutanoic acid](/img/structure/B7048787.png)
![4-[[(2-Cyclohexyl-2-methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7048795.png)
![4-[[4-(Methoxymethyl)thiophene-2-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7048803.png)
![1-[2-methoxy-5-(methoxymethyl)phenyl]sulfonyl-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B7048816.png)
![(3aR,6aR)-5-[[2-methyl-4-[2-(methylamino)-2-oxoethoxy]phenyl]carbamoyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B7048822.png)
![5-bromo-N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyridin-3-amine](/img/structure/B7048824.png)

![2-[4-[(2-Chloro-4-methylbenzoyl)amino]oxan-4-yl]acetic acid](/img/structure/B7048837.png)
![2-[4-(Thieno[3,2-b]thiophene-5-carbonylamino)oxan-4-yl]acetic acid](/img/structure/B7048840.png)
![2-[4-[(4-Methylpyridine-3-carbonyl)amino]oxan-4-yl]acetic acid](/img/structure/B7048851.png)
![2-[4-(Quinoline-8-carbonylamino)oxan-4-yl]acetic acid](/img/structure/B7048856.png)
